

Pazopanib intermediate 3-ethyl-2-methyl-2H-indazole structure

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Compound of Interest

Compound Name: 3-Ethyl-2-methyl-2H-indazole

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Technical Guide: Indazole Scaffolds in Pazopanib Synthesis

Focus: 3-Ethyl-2-methyl-2H-indazole & 2,3-Dimethyl-2H-indazol-6-amine[1]

Executive Summary & Structural Logic

The efficacy of Pazopanib as a tyrosine kinase inhibitor (VEGFR/PDGFR/c-Kit) relies heavily on its indazole core, which mimics the adenine pharmacophore of ATP, allowing it to bind competitively within the kinase hinge region.[1]

The synthesis of this core is a critical control point.[1] The presence of the 2H-indazole tautomer (fixed by N2-methylation) is essential for binding affinity.[1] The 3-ethyl-2-methyl variant represents a homologous impurity or analog where the C3-methyl is replaced by an ethyl group, potentially altering steric fit within the ATP binding pocket.[1]

Structural Comparison Table

Feature	Standard Intermediate	Requested Variant (Impurity/Analog)
Chemical Name	2,3-Dimethyl-2H-indazol-6-amine	3-Ethyl-2-methyl-2H-indazole
CAS Number	444731-72-0 (Free base)	58706-42-6
Role in Pazopanib	Primary Pharmacophore Builder	Critical Impurity / SAR Analog
Molecular Formula	C	C
	H	H
	N	N (if non-aminated)
Key CQA	N2-Methyl Regioselectivity	C3-Ethyl vs. Methyl Purity

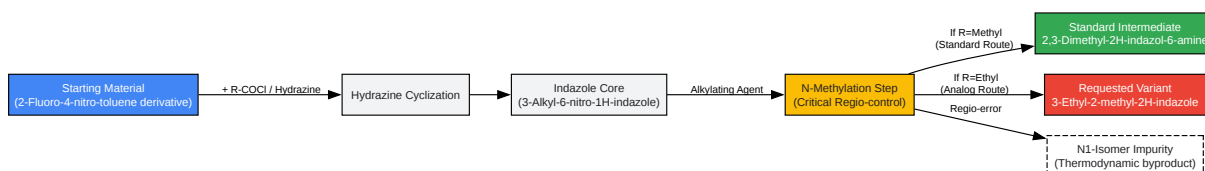
Chemical Structure & Retrosynthetic Analysis

The synthesis of the 2H-indazole core faces a classic regioselectivity challenge: differentiating between the N1 and N2 nitrogens.[1]

- Target: 2,3-Dialkyl-2H-indazole.[2]
- Challenge: Indazoles favor N1-alkylation thermodynamically.[1] Obtaining the N2-isomer requires kinetic control or specific directing groups.[1]
- Mechanism: The steric bulk at C3 (Methyl or Ethyl) influences the N-alkylation ratio.[1] A larger C3-Ethyl group (as in your specific request) may further sterically hinder N2, pushing the reaction towards the undesired N1 isomer if not carefully controlled.[1]

DOT Diagram: Retrosynthetic Pathway

The following diagram illustrates the divergence between the standard Pazopanib intermediate and the Ethyl variant.



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Caption: Divergent synthesis of Pazopanib indazole intermediates highlighting the critical N-methylation node.

Detailed Synthetic Protocols

The following protocols describe the synthesis of the standard core, with specific annotations for generating the 3-ethyl variant.

Phase A: Formation of the Indazole Ring

Principle: Cyclization of a 2-acyl-aniline or hydrazine derivative.^[1]

- For Standard (C3-Me): Use 2-amino-4-nitro-acetophenone.^[1]
- For Variant (C3-Et): Use 2-amino-4-nitro-propiofenone.^[1]

Protocol (Standard Optimized):

- Reagents: 2-Fluoro-5-nitro-acetophenone, Hydrazine hydrate, Ethanol.^[1]
- Conditions: Reflux for 4-6 hours.
- Mechanism: Nucleophilic aromatic substitution of the fluorine by hydrazine, followed by intramolecular condensation with the ketone.^[1]
- Yield: Typically 85-90%.

Phase B: N-Methylation (The Critical Step)

This step defines the "2-methyl" position requested.[1]

- Reagents: Trimethyloxonium tetrafluoroborate (Meerwein's salt) OR Methyl Iodide/K₂CO₃.[1]
- Solvent: Ethyl Acetate or DMF.[1]
- Critical Control: To favor the 2H-isomer (Pazopanib active form), use Meerwein's salt in a non-polar solvent, or exploit the "reactive alkylation" method under kinetic control.[1]

Step-by-Step for **3-Ethyl-2-methyl-2H-indazole**:

- Dissolution: Dissolve 10g of 3-ethyl-6-nitro-1H-indazole in 100mL Ethyl Acetate.
- Alkylation: Add 1.1 eq of Trimethyloxonium tetrafluoroborate at 0°C under N₂ atmosphere.
 - Note: Using Methyl Iodide often yields a 60:40 mix of N₁:N₂ isomers.[1] Meerwein's salt improves N₂ selectivity to >90%.
- Quench: Stir for 4 hours, then quench with saturated NaHCO₃.
- Purification: The N₂-isomer is typically more polar.[1] Separate via column chromatography (Hexane:EtOAc 3:1).
- Validation: ¹H-NMR must show the N-Methyl singlet at ~4.0-4.2 ppm.[1] (N₁-methyl typically appears upfield at ~3.9 ppm).[1]

Phase C: Nitro Reduction (Functionalization)

To attach the pyrimidine arm of Pazopanib, the nitro group must be reduced to an amine.[1]

- Catalyst: 10% Pd/C (50% wet).
- Hydrogen Source: Ammonium Formate or H₂ gas (3 atm).
- Solvent: Methanol/THF.
- Process: Stir at 40°C for 2 hours. Filter catalyst.[1]

- Result: 3-Ethyl-2-methyl-2H-indazol-6-amine (if starting with ethyl) or 2,3-Dimethyl... (standard).[1]

Impurity Profiling & Quality Control

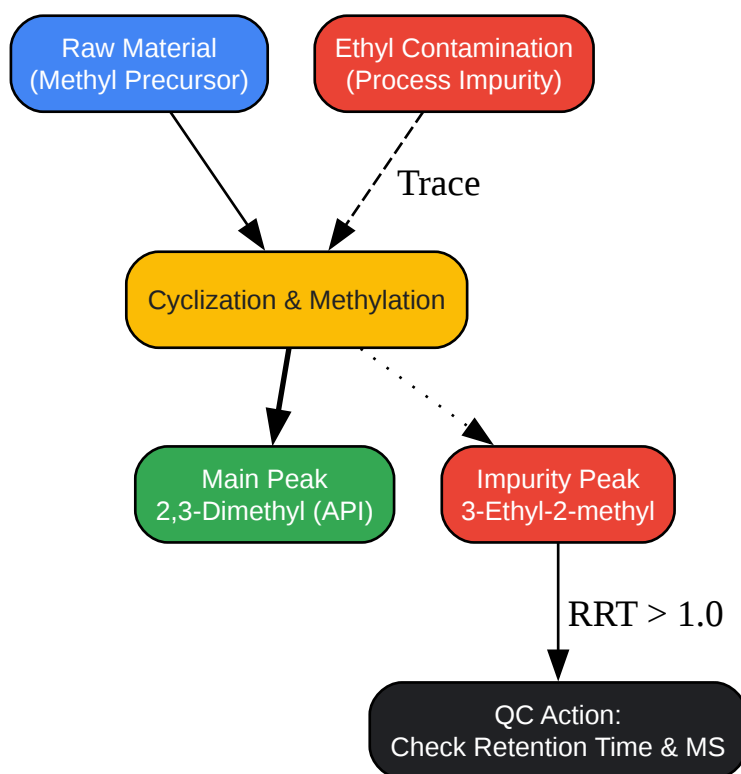
In the context of "3-ethyl-2-methyl-2H-indazole" as an impurity in standard Pazopanib production:

Origin: This impurity arises if the starting material (3-methyl-indazole precursor) is contaminated with ethyl homologs, or if the methylating agent (e.g., Dimethyl Sulfate) contains Diethyl Sulfate.[1]

Detection Method (HPLC):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
- Mobile Phase: Gradient Acetonitrile / 0.1% Formic Acid in Water.[1]
- Retention Time Shift: The 3-ethyl homolog is more lipophilic than the 2,3-dimethyl standard. [1] Expect the 3-ethyl variant to elute after the main peak (RRT ~ 1.05 - 1.10).[1]

DOT Diagram: Impurity Logic Flow



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Caption: Logic flow for identifying the 3-ethyl homolog as a process impurity.

References

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Sources

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- 2. [2,3-DIMETHYL-2H-INDAZOL-6-AMINE | 444731-72-0 \[chemicalbook.com\]](#)
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